(2S)-2-(Methoxymethyl)-1-methylpyrrolidine
Overview
Description
(2S)-2-(Methoxymethyl)-1-methylpyrrolidine is a chiral compound with a pyrrolidine ring structure The compound is characterized by the presence of a methoxymethyl group at the second position and a methyl group at the first position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Methoxymethyl)-1-methylpyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a chiral pyrrolidine derivative with methoxymethyl chloride under basic conditions. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to control the stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale chiral resolution techniques or asymmetric synthesis using chiral catalysts. The choice of method depends on the desired purity and yield. Enantioselective hydrogenation and enzymatic resolution are also potential methods for industrial-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield various reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, thiols
Major Products:
Oxidation: N-oxides, other oxidized derivatives
Reduction: Reduced pyrrolidine derivatives
Substitution: Substituted pyrrolidine derivatives
Scientific Research Applications
(2S)-2-(Methoxymethyl)-1-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its role as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(Methoxymethyl)-1-methylpyrrolidine depends on its specific application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The methoxymethyl group can influence the compound’s lipophilicity and binding affinity, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
(2S)-2-(Hydroxymethyl)-1-methylpyrrolidine: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
(2S)-2-(Ethoxymethyl)-1-methylpyrrolidine: Similar structure but with an ethoxymethyl group instead of a methoxymethyl group.
(2S)-2-(Methoxymethyl)-1-ethylpyrrolidine: Similar structure but with an ethyl group at the first position instead of a methyl group.
Uniqueness: (2S)-2-(Methoxymethyl)-1-methylpyrrolidine is unique due to the specific combination of the methoxymethyl and methyl groups, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for specific synthetic and medicinal applications.
Properties
IUPAC Name |
(2S)-2-(methoxymethyl)-1-methylpyrrolidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-3-4-7(8)6-9-2/h7H,3-6H2,1-2H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWZAGFXJVIOMU-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493171 | |
Record name | (2S)-2-(Methoxymethyl)-1-methylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63126-46-5 | |
Record name | (2S)-2-(Methoxymethyl)-1-methylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.